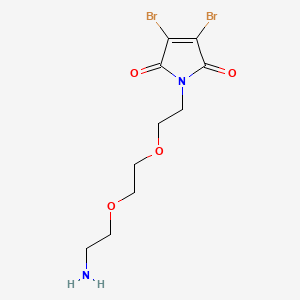

3,4-ジブロモ-マル-PEG2-アミン

説明

3,4-Dibromo-Mal-PEG2-Amine is a PEG-based linker that contains a dibromomaleimide group and a primary amine . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .

Synthesis Analysis

The synthesis of 3,4-Dibromo-Mal-PEG2-Amine involves the use of a PEG-based linker. This linker contains a dibromomaleimide group and a primary amine . Unfortunately, the specific synthesis process is not detailed in the available resources.

Molecular Structure Analysis

The molecular formula of 3,4-Dibromo-Mal-PEG2-Amine is C10H14Br2N2O4 . Its molecular weight is 386.04 g/mol . The InChI string representation of its structure is InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 .

Chemical Reactions Analysis

The primary amine in 3,4-Dibromo-Mal-PEG2-Amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dibromo-Mal-PEG2-Amine include a molecular weight of 386.04 g/mol , a topological polar surface area of 81.9 Ų , and a complexity of 336 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 8 .

科学的研究の応用

生体共役

“3,4-ジブロモ-マル-PEG2-アミン”は、生体共役のための非開裂性リンカーです {svg_1}. 生体共役は、2つ以上の生体分子を化学的に結合させるプロセスであり、生物学的研究や創薬の多くの分野で重要な技術です。

創薬

この化合物は生体共役において使用されるため、創薬において価値があります。 この化合物は、抗体などの標的分子に薬物を付加するために使用でき、病気の細胞に薬物を直接送達できる非常に特異的な治療法を作成できます {svg_2}.

PROTACの合成

“3,4-ジブロモ-マル-PEG2-アミン”は、PROTACの合成に使用できます {svg_3} {svg_4}. PROTAC(プロテオリシス標的キメラ)は、細胞自身の機械によって病気の原因となるタンパク質を破壊することによって機能する新しいクラスの薬物です。

標的タンパク質分解

PROTACの成分として、“3,4-ジブロモ-マル-PEG2-アミン”は標的タンパク質分解に貢献します。 これは、多くの種類の癌を含む、有害なタンパク質によって引き起こされる病気の治療のための有望な戦略です {svg_5} {svg_6}.

薬物の水溶性と安定性の向上

“3,4-ジブロモ-マル-PEG2-アミン”の塩型は、薬物の水溶性と安定性を向上させることができます {svg_7}. これにより、薬物の送達と有効性が向上する可能性があります。

研究ツール

リンカー分子として、“3,4-ジブロモ-マル-PEG2-アミン”は、生物学および医学研究の貴重なツールです。 これは、研究のための複雑な分子を作成するため、またはイメージング研究のためにタンパク質に蛍光タグを付加するために使用できます {svg_8}.

作用機序

Target of Action

The primary target of 3,4-Dibromo-Mal-PEG2-Amine is the E3 ubiquitin ligase and the target protein . The compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

3,4-Dibromo-Mal-PEG2-Amine interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains a Maleimides group and a NH2/Amine group linked through a linear PEG chain .

Biochemical Pathways

The biochemical pathway affected by 3,4-Dibromo-Mal-PEG2-Amine is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Pharmacokinetics

The pharmacokinetic properties of 3,4-Dibromo-Mal-PEG2-Amine are influenced by its PEG-based structure. Both the salt and free forms of the compound exhibit comparable biological activity at equivalent molar concentrations . The salt form (3,4-dibromo-mal-peg2-amine tfa) usually boasts enhanced water solubility and stability , which can impact the compound’s bioavailability.

Result of Action

The result of the action of 3,4-Dibromo-Mal-PEG2-Amine is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific proteins targeted.

Action Environment

The action, efficacy, and stability of 3,4-Dibromo-Mal-PEG2-Amine can be influenced by environmental factors. For instance, the compound’s water solubility and stability are enhanced in its salt form . This suggests that the compound’s action may be more effective in aqueous environments.

将来の方向性

3,4-Dibromo-Mal-PEG2-Amine is a promising compound for the development of PROTACs, which have potential applications in targeted protein degradation therapies . The dibromo-mal PEG thio reaction is fast, efficient, high yielding, site-specific, and generates stable products that retain their full biological activity .

特性

IUPAC Name |

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBUXFSRLIRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)

![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)

![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)